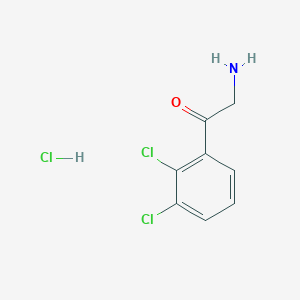

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride

カタログ番号 B016927

分子量: 240.5 g/mol

InChIキー: YMUQHXQLXWKKND-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04981990

Procedure details

50.0 g of the N-acetyl-2,3-dichlorophenacylamine obtained in (a) are heated for 2 hours under reflux in 500 ml of hydrochloric acid. The slightly turbid reaction solution is concentrated by evaporation and the residue is digested with ethyl acetate. The crystalline 2,3-dichlorophenacylamine hydrochloride is isolated by filtration and dried. Melting point: 217°-218° C. IR (solid/KBr) in cm-1 : 1695 (CO). (Another crystal modification shows two carbonyl resonance bands at 1690 and 1705 cm-1). 1H-NMR (DMSO, d6) in ppm: 4.54 (s, 2H); 7.6 (t, 1H); 7.9 (m, 2H); 8.6 (s, 3H, replaceable with D2O).

Name

N-acetyl-2,3-dichlorophenacylamine

Quantity

50 g

Type

reactant

Reaction Step One

Name

( a )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([NH:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:9]=1[Cl:15])=[O:7])(=O)C>Cl>[ClH:14].[Cl:15][C:9]1[C:10]([Cl:14])=[CH:11][CH:12]=[CH:13][C:8]=1[C:6](=[O:7])[CH2:5][NH2:4] |f:2.3|

|

Inputs

Step One

|

Name

|

N-acetyl-2,3-dichlorophenacylamine

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NCC(=O)C1=C(C(=CC=C1)Cl)Cl

|

|

Name

|

( a )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NCC(=O)C1=C(C(=CC=C1)Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

are heated for 2 hours

|

|

Duration

|

2 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The slightly turbid reaction solution is concentrated by evaporation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.ClC1=C(C(CN)=O)C=CC=C1Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |